3-Iodo-1H-pyrrolo[3,2-C]pyridine
Overview
Description
3-Iodo-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings fused together. The presence of an iodine atom at the 3-position of the pyrrole ring makes this compound particularly interesting for various chemical and biological applications. It is known for its potential use in medicinal chemistry and as a building block in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been associated with therespiratory system .
Mode of Action
It’s known that similar compounds can undergo reactions such as nitration, nitrosation, bromination, iodination, and reaction with mannich bases predominantly at the 3-position .
Biochemical Pathways
Compounds with similar structures have been associated with theFGFR signaling pathway , which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds have shown to reduce blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose .
Action Environment
It’s recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Iodo-1H-pyrrolo[3,2-C]pyridine plays a crucial role in various biochemical reactions, particularly those involving enzyme inhibition. This compound has been shown to interact with several enzymes, including kinases and phosphatases, which are essential regulators of cellular signaling pathways. The interaction between this compound and these enzymes often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition or activation of the enzymes, thereby modulating the signaling pathways they control .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of specific kinases, leading to changes in the phosphorylation status of key signaling proteins. This, in turn, affects downstream signaling events and can result in altered gene expression patterns . Additionally, the compound’s impact on cellular metabolism includes changes in the activity of metabolic enzymes and shifts in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of target enzymes, leading to enzyme inhibition or activation. This binding can occur through covalent attachment or non-covalent interactions, such as hydrogen bonds and van der Waals forces . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can have downstream effects on cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its activity can diminish over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of target enzymes and persistent changes in gene expression . The compound’s degradation products may also contribute to its overall biological activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily exert its intended biochemical effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or be further processed for excretion . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, as it may preferentially interact with target enzymes and proteins in certain regions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may localize to the cytoplasm or other organelles, where it can influence metabolic processes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[3,2-C]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolo[3,2-C]pyridine core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the pyrrole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Electrophilic Iodination: Iodine and oxidizing agents such as hydrogen peroxide are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides are used under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-C]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Iodo-1H-pyrrolo[3,2-C]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents targeting cancer and other diseases.
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and natural products.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrrolo[2,3-C]pyridine: Similar structure but different positioning of the nitrogen atom in the pyridine ring.
3-Iodo-7-methoxy-1H-pyrrolo[2,3-C]pyridine: Contains an additional methoxy group at the 7-position.
1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom but shares the pyrrolo-pyridine core structure.
Uniqueness
3-Iodo-1H-pyrrolo[3,2-C]pyridine is unique due to the specific positioning of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in medicinal chemistry for designing selective inhibitors and in organic synthesis for creating complex molecular architectures .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKRAGHEIVZOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470627 | |
Record name | 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877060-47-4 | |
Record name | 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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